2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole
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Overview
Description
2-(4-Chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole is a synthetic organic compound characterized by the presence of a chlorobenzyl group and a dimethoxyphenyl group attached to a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzyl)-5-phenyl-2H-1,2,3,4-tetraazole: Lacks the dimethoxy groups, resulting in different chemical and biological properties.
2-(4-Methylbenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole: Contains a methyl group instead of a chlorine atom, affecting its reactivity and interactions.
Uniqueness
2-(4-Chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetraazole is unique due to the presence of both chlorobenzyl and dimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C16H15ClN4O2 |
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Molecular Weight |
330.77 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole |
InChI |
InChI=1S/C16H15ClN4O2/c1-22-14-8-5-12(9-15(14)23-2)16-18-20-21(19-16)10-11-3-6-13(17)7-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
UVHFCCQYCBSSBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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